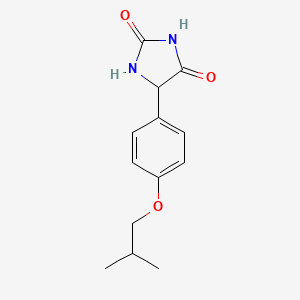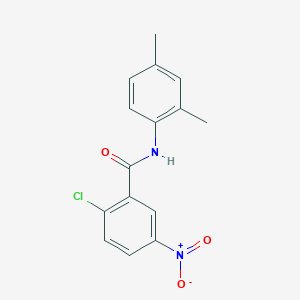![molecular formula C22H27BrN2O2S B11543698 O-{4-[(3-bromophenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate](/img/structure/B11543698.png)
O-{4-[(3-bromophenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-{[BIS(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(3-BROMOPHENYL)BENZAMIDE” is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a complex structure with multiple functional groups, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-{[BIS(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(3-BROMOPHENYL)BENZAMIDE” typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-bromobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Carbamothioyl Group: The carbamothioyl group can be introduced by reacting the benzamide intermediate with bis(2-methylpropyl)carbamothioyl chloride in the presence of a base such as triethylamine.
Final Assembly: The final compound is obtained by coupling the intermediate with 4-hydroxybenzoic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted by nucleophiles, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its complex structure.
Receptor Binding: May interact with biological receptors, influencing various physiological processes.
Medicine
Therapeutic Agents: Potential use as a drug candidate for treating diseases due to its unique structure.
Diagnostic Tools: May be used in imaging or diagnostic assays.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Manufacturing: Potential role in the production of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of “4-{[BIS(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(3-BROMOPHENYL)BENZAMIDE” would depend on its specific interactions with molecular targets. It may:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site.
Interact with Receptors: Modulate receptor activity, influencing cellular signaling pathways.
Alter Gene Expression: Affect transcription factors, leading to changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
4-{[BIS(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(3-CHLOROPHENYL)BENZAMIDE: Similar structure with a chlorine atom instead of bromine.
4-{[BIS(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(3-FLUOROPHENYL)BENZAMIDE: Similar structure with a fluorine atom instead of bromine.
Uniqueness
Bromine Substitution: The presence of a bromine atom may confer unique reactivity and biological activity compared to its chlorine or fluorine analogs.
Thioyl Group: The carbamothioyl group may provide distinct chemical properties and interactions.
Properties
Molecular Formula |
C22H27BrN2O2S |
|---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
O-[4-[(3-bromophenyl)carbamoyl]phenyl] N,N-bis(2-methylpropyl)carbamothioate |
InChI |
InChI=1S/C22H27BrN2O2S/c1-15(2)13-25(14-16(3)4)22(28)27-20-10-8-17(9-11-20)21(26)24-19-7-5-6-18(23)12-19/h5-12,15-16H,13-14H2,1-4H3,(H,24,26) |
InChI Key |
BSXFWSXAMCUNRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=S)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-Hydroxy-5-(3-methoxyphenyl)-3-trifluoromethyl-4,5-dihydropyrazol-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B11543616.png)
![2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(1E,2Z)-3-phenylprop-2-EN-1-ylidene]acetohydrazide](/img/structure/B11543627.png)
![N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11543629.png)
![2-(4-nitrophenyl)-N'-[(2Z)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]acetohydrazide](/img/structure/B11543633.png)

![ethyl 2-{[(5-chloro-2-thioxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoate](/img/structure/B11543653.png)


![4-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B11543666.png)
![3-amino-6-methyl-N-(5-methylpyridin-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11543673.png)
![4-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B11543679.png)
![N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(Z)-(2-hydroxyphenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide](/img/structure/B11543680.png)
acetyl}hydrazinylidene)-N-(2-methoxybenzyl)butanamide](/img/structure/B11543705.png)
![2-[1,5-dimethyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11543710.png)
